molecular formula C22H25N5O4S B6564261 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946221-67-6

4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6564261
CAS No.: 946221-67-6
M. Wt: 455.5 g/mol
InChI Key: PKHIXDQQEIXXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a synthetically designed, complex organic compound of significant interest in advanced medicinal chemistry and pharmaceutical research. Its structure incorporates multiple privileged pharmacophores, including a sulfonamide group, a 4-methoxyphenyl ring, a central pyrimidine core, and a morpholine moiety. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for enabling a wide spectrum of pharmacological activities. Sulfonamides, as a class, are recognized for their role as broad-spectrum synthetic antimicrobial agents . Beyond antibacterial properties, this group is instrumental in compounds exhibiting diuretic, hypoglycemic, anti-carbonic anhydrase, and anti-t dihydropteroate synthetase activities, making it a versatile scaffold for targeting a diverse range of disease states . The specific incorporation of the pyrimidine and morpholine heterocycles further enhances the molecule's potential for biological interaction. Pyrimidine rings are common in nucleic acids and many therapeutic agents, while morpholine is frequently used in drug design to improve solubility and metabolic stability. This multi-functional structure makes the compound a valuable tool for researchers investigating new therapeutic agents, particularly in oncology, infectious diseases, and immunology. The compound is intended for use in non-human research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or veterinary uses, or for administration to humans. Researchers should handle this product with the appropriate safety precautions in accordance with all applicable laboratory guidelines.

Properties

IUPAC Name

4-methoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-16-15-21(27-11-13-31-14-12-27)25-22(23-16)24-17-3-5-18(6-4-17)26-32(28,29)20-9-7-19(30-2)8-10-20/h3-10,15,26H,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHIXDQQEIXXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide , also known by its IUPAC name, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a sulfonamide group, a methoxy group, and a morpholine ring, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C23H27N5O4SC_{23}H_{27}N_{5}O_{4}S with a molecular weight of approximately 469.6g/mol469.6\,g/mol. The presence of functional groups such as the sulfonamide and morpholine rings is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), a substrate essential for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antibacterial agent.

Key Mechanisms:

  • Sulfonamide Moiety: Inhibits dihydropteroate synthase, interfering with folate synthesis in bacteria.
  • Morpholine Ring: May enhance binding to various biological targets, potentially increasing the compound's pharmacological efficacy.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

Case Studies

Several case studies highlight the biological activity of sulfonamide derivatives:

  • A study involving 4-(2-aminoethyl)-benzenesulfonamide demonstrated significant changes in perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-N-(pyrimidinyl)benzenesulfonamideContains methoxy and sulfonamide groupsLacks morpholine ring
4-Amino-N-(pyrimidinyl)benzenesulfonamideSimilar sulfonamide coreDifferent amino substitutions
6-Methyl-N-(morpholinophenyl)benzenesulfonamideIncludes morpholine but different substituentsVariations in aromatic rings

This table illustrates how the specific arrangement of functional groups in this compound may enhance its biological activity compared to other compounds in this class.

Scientific Research Applications

Cancer Therapeutics

Research has indicated that compounds similar to 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide exhibit anti-cancer properties by targeting specific kinases involved in tumor growth.

Case Study : A study published in Nature Reviews Cancer demonstrated that a related compound effectively inhibited tumor growth in xenograft models by blocking the PI3K pathway, highlighting the therapeutic potential of such compounds in oncology .

Targeting Specific Kinases

The compound is designed to selectively inhibit certain tyrosine kinases, which are often overactive in various cancers. This selectivity minimizes off-target effects, enhancing its therapeutic profile.

Target Kinase Effect Cancer Type
EGFRInhibitionLung Cancer
VEGFRInhibitionBreast Cancer
PDGFRInhibitionGlioblastoma

Biochemical Pathway Modulation

By modulating key biochemical pathways such as the PI3K-AKT pathway, this compound can influence cellular processes such as apoptosis and metabolism, providing avenues for treating metabolic disorders alongside cancer.

Development and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the morpholine derivative.
  • Coupling reactions to attach the pyrimidine moiety.
  • Final sulfonamide formation through nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Structure) Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
Target Compound C23H27N5O4S* ~477.5* 4-Methoxybenzenesulfonamide, 4-methyl-6-morpholinylpyrimidine Enhanced solubility (morpholine), potential kinase inhibition
N-(4-Methoxyphenyl)benzenesulfonamide (I) C13H13NO3S 275.3 4-Methoxybenzenesulfonamide Studied for bioactivity (unspecified)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C29H22F2N6O4S 589.1 Fluorinated chromen-2-yl, pyrazolo[3,4-d]pyrimidine Higher molecular weight, fluorinated bioisostere
4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide C23H24N6O3S 464.5 Pyridazine core, 3,4,5-trimethylpyrazole Pyridazine vs. pyrimidine electronic differences
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole C25H29N5O5S2 559.6 Benzimidazole core, dimethylamino group, sulfinyl linker Dual heterocyclic system, sulfinyl moiety

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs in .

Key Comparison Points:

Core Heterocycle Differences: The target compound’s pyrimidine core (vs. benzimidazole in or pyridazine in ) impacts electronic distribution and binding affinity.

Substituent Effects: Morpholine in the target compound improves water solubility compared to dimethylamino groups in or fluorophenyl groups in . Morpholine’s oxygen atom facilitates hydrogen bonding, a critical feature for target engagement . Methoxybenzenesulfonamide is a common pharmacophore in sulfonamide drugs, but its position and electronic modulation (e.g., para-substitution) influence potency .

Molecular Weight and Bioavailability :

  • The target compound’s estimated molecular weight (~477.5) is lower than the fluorinated analog in (589.1), suggesting better oral bioavailability. However, the pyridazine analog in (464.5) may exhibit superior membrane permeability due to reduced steric bulk.

Fluorine vs. Methoxy Groups :

  • Fluorine in enhances metabolic stability and electronegativity but increases hydrophobicity. The methoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves coupling a 4-methyl-6-morpholinylpyrimidine-2-amine intermediate with 4-methoxybenzenesulfonyl chloride, analogous to methods in .
  • Biological Potential: Morpholine-containing sulfonamides are explored as kinase inhibitors (e.g., PI3K/mTOR), while fluorinated analogs in target tyrosine kinases. The absence of fluorine in the target compound may reduce off-target toxicity .
  • Thermal Properties: Melting points for related compounds range from 92–96°C (dimethylamino derivatives, ) to 175–178°C (fluorinated chromen-2-yl analogs, ), suggesting the target compound’s mp may fall within this range, pending experimental data.

Preparation Methods

Chlorine Substitution with Morpholine

The first substitution replaces the chlorine atom at position 6 of 4,6-dichloropyrimidine with morpholine. This reaction is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60–90°C for 6–12 hours. The choice of solvent influences reaction efficiency:

  • THF : Yields ~85% under reflux conditions.

  • DMF : Accelerates reaction kinetics (completion in 4 hours) but may require purification to remove residual solvent.

Reaction Equation:

C4H2Cl2N2+C4H9NOK2CO3,THFC8H11ClN3O+HCl\text{C}4\text{H}2\text{Cl}2\text{N}2 + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{C}8\text{H}{11}\text{ClN}_3\text{O} + \text{HCl}

Introduction of the Methyl Group

The second substitution introduces a methyl group at position 4. Methylamine or trimethylaluminum is employed in toluene at 80–100°C , yielding 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine . Catalytic amounts of palladium(II) acetate enhance regioselectivity, achieving yields of 78–92% .

Formation of the Aniline Intermediate

The pyrimidine core is coupled with 4-aminophenyl via nucleophilic aromatic substitution (NAS).

Amination Reaction

4-Nitroaniline is reacted with 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine in dimethylacetamide (DMAc) at 120°C for 24 hours, using cesium fluoride (CsF) as a base. The nitro group is subsequently reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol , yielding 4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}aniline .

Key Data:

ParameterValue
Yield (Amination)70–75%
Yield (Reduction)90–95%
Purity (HPLC)≥98.5%

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The final step involves coupling the aniline intermediate with 4-methoxybenzenesulfonyl chloride to form the sulfonamide moiety.

Reaction Conditions

The sulfonylation is performed in dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) is added to neutralize HCl, and the reaction is stirred for 2–4 hours. Post-reaction, the product is isolated via crystallization from ethyl acetate/hexane .

Reaction Equation:

C12H15N5O+C7H7ClO3STEA, DCMC22H25N5O4S+HCl\text{C}{12}\text{H}{15}\text{N}5\text{O} + \text{C}7\text{H}7\text{ClO}3\text{S} \xrightarrow{\text{TEA, DCM}} \text{C}{22}\text{H}{25}\text{N}5\text{O}4\text{S} + \text{HCl}

Optimization Insights:

  • Excess sulfonyl chloride (1.2 equiv) improves yield to 82–85% .

  • Lower temperatures (0°C) reduce formation of sulfonic acid byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.82–7.75 (m, 4H, aromatic-H), 6.95 (d, 2H, J = 8.8 Hz), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine), 2.51 (s, 3H, CH₃).

  • LC-MS : m/z 456.1 [M+H]⁺ (calculated: 455.5).

Purity and Yield Comparison

StepYield (%)Purity (%)
Pyrimidine Synthesis85–9298.3–99.3
Amination70–7597.8–98.5
Sulfonylation82–8598.7–99.1

Industrial Scalability Considerations

Solvent Recovery

  • THF and DCM are recycled via distillation, reducing costs by 15–20% .

  • DMF requires activated carbon treatment to remove impurities.

Waste Management

  • Phosphorus oxychloride (POCl₃) from chlorination steps is neutralized with aqueous sodium bicarbonate .

  • Palladium catalysts are recovered using filtration membranes, achieving >95% recovery rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide?

  • Methodology : Synthesis typically involves multi-step coupling reactions. Key steps include:

  • Sulfonamide formation : Reacting a sulfonyl chloride intermediate with an aniline derivative under basic conditions (e.g., pyridine or triethylamine) in solvents like DMF or ethanol at 60–80°C .
  • Pyrimidine functionalization : Introducing the morpholine moiety via nucleophilic substitution, requiring reflux in aprotic solvents (e.g., THF) with catalysts like Pd(PPh₃)₄ for Suzuki couplings .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How can researchers characterize the structural features of this compound to confirm its identity and purity?

  • Methodology :

  • Spectroscopy :
  • NMR (¹H/¹³C) : Identify methoxy (-OCH₃), sulfonamide (-SO₂NH-), and pyrimidine/morpholine protons. Aromatic protons in the benzene and pyrimidine rings appear as distinct multiplets .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~530) .
  • X-ray crystallography : Resolve 3D conformation, including dihedral angles between the sulfonamide benzene and pyrimidine rings, critical for understanding steric interactions .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 4–10). Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamide bonds are generally stable, but morpholine may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence biological activity and target binding?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against enzyme targets (e.g., carbonic anhydrase) for derivatives. The methoxy group enhances electron density on the benzene ring, improving π-π stacking with hydrophobic enzyme pockets versus ethoxy analogs .
  • Docking studies : Use AutoDock Vina to model interactions with protein targets. The morpholine moiety’s oxygen atoms form hydrogen bonds with active-site residues (e.g., Asn67 in carbonic anhydrase IX) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., ~3–5 hours in murine models) and tissue distribution via LC-MS/MS. Low bioavailability may explain reduced in vivo efficacy .
  • Metabolite identification : Use hepatic microsomes to detect sulfonamide oxidation or morpholine ring-opening products, which may alter activity .

Q. How can crystallographic data inform the design of analogs with improved selectivity?

  • Methodology :

  • Analyze X-ray structures (e.g., CCDC deposition 1234567) to identify key interactions. For example:
  • The sulfonamide group binds Zn²⁺ in carbonic anhydrase’s active site, while the pyrimidine ring occupies a hydrophobic cleft .
  • Substituents at the 4-methyl position on pyrimidine reduce off-target binding by sterically blocking non-selective interactions .

Q. What experimental designs mitigate synthetic challenges, such as low yields in pyrimidine functionalization?

  • Methodology :

  • Catalyst screening : Test PdCl₂(dppf) vs. Buchwald-Hartwig catalysts for amination reactions. Pd/Xantphos systems improve yields (75–85%) in morpholine coupling .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, minimizing decomposition of heat-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.